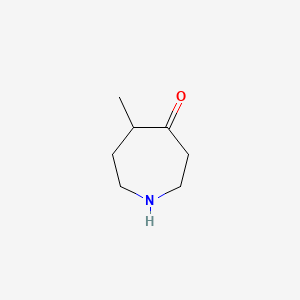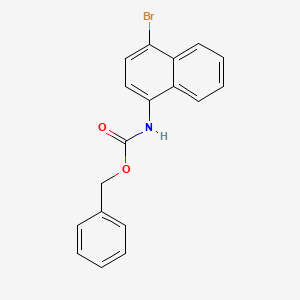
Benzyl (4-bromonaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-bromonaphthalen-1-yl)carbamate is an organic compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 . It belongs to the family of boron-containing compounds and is also known as Boronophenylalanine (BPA).
Synthesis Analysis
This compound can be synthesized by reacting bromonaphthalene with benzyl isocyanate in the presence of a base such as potassium carbonate. The product is purified using column chromatography, and its identity is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.Molecular Structure Analysis
The molecular structure of Benzyl (4-bromonaphthalen-1-yl)carbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 4-bromonaphthalen-1-yl group . The InChI code for this compound is 1S/C18H14BrNO2/c19-16-10-11-17 (15-9-5-4-8-14 (15)16)20-18 (21)22-12-13-6-2-1-3-7-13/h1-11H,12H2, (H,20,21) .Chemical Reactions Analysis
As a carbamate derivative, Benzyl (4-bromonaphthalen-1-yl)carbamate can participate in various chemical reactions. For instance, it can be used as a reagent for the nucleophilic introduction of an amino-protected group .Physical And Chemical Properties Analysis
Benzyl (4-bromonaphthalen-1-yl)carbamate has a predicted boiling point of 456.9±38.0 °C and a predicted density of 1.484±0.06 g/cm3 . It has a predicted pKa value of 13.35±0.43 . The compound should be stored at 2-8°C for optimal stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methodologies for synthesizing compounds structurally related to Benzyl (4-bromonaphthalen-1-yl)carbamate, focusing on their synthesis, characterization, and potential applications. For instance, studies on the synthesis of dihydropyrimidine derivatives and methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives demonstrate advanced techniques in organic synthesis utilizing catalytic processes and solvent-free conditions for efficiency and sustainability (Sherekar, Kakade, & Padole, 2021); (Ghashang, 2014).
Biological Evaluation
Compounds related to Benzyl (4-bromonaphthalen-1-yl)carbamate have been evaluated for their biological activities, such as antimicrobial properties and enzyme inhibition. For example, sulfonamide-based carbamates have shown selective inhibition of certain enzymes, indicating potential therapeutic applications (Magar et al., 2021).
Spectroscopic Studies and Molecular Analysis
Vibrational spectroscopic studies and molecular analysis of related compounds provide insights into their electronic properties, contributing to the understanding of their reactivity and potential applications in materials science (Rao, Prasad, Sri, & Veeraiah, 2016).
Catalysis and Chemical Transformations
Research into the catalytic applications of related compounds, such as in the intramolecular hydrofunctionalization of allenes, showcases the role of Benzyl (4-bromonaphthalen-1-yl)carbamate derivatives in facilitating complex chemical transformations, which are crucial in the synthesis of heterocyclic compounds and pharmaceuticals (Zhang et al., 2006).
Mecanismo De Acción
Target of Action
Benzyl (4-bromonaphthalen-1-yl)carbamate, also known as 1-(Cbz-Amino)-4-bromonaphthalene, is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .
Mode of Action
The compound interacts with its targets through a process known as carbamate protection . This process involves the reaction of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid and requires some base . This results in the formation of a less reactive carbamate group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines . The formation of the carbamate group can alter the reactivity of the amine, potentially affecting its participation in various biochemical reactions . The downstream effects of this can vary widely depending on the specific amine and its role in the organism’s biochemistry .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability . For instance, the compound’s relatively high molecular weight (356.22 g/mol ) could potentially impact its absorption and distribution .
Result of Action
The primary result of the action of Benzyl (4-bromonaphthalen-1-yl)carbamate is the protection of amines . By forming a carbamate group, the compound reduces the reactivity of the amine . This can have various molecular and cellular effects, depending on the specific amine and its role in the organism’s biochemistry .
Action Environment
The action, efficacy, and stability of Benzyl (4-bromonaphthalen-1-yl)carbamate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s action .
Propiedades
IUPAC Name |
benzyl N-(4-bromonaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZGWHQCCNKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681984 |
Source


|
| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromonaphthalen-1-yl)carbamate | |
CAS RN |
1215206-51-1 |
Source


|
| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

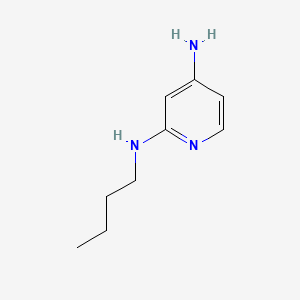
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)
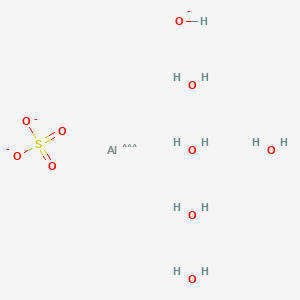
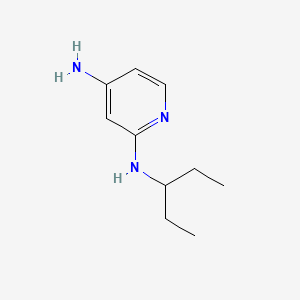
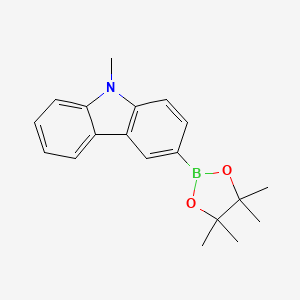
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
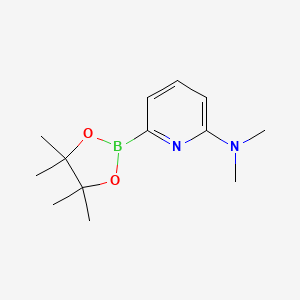


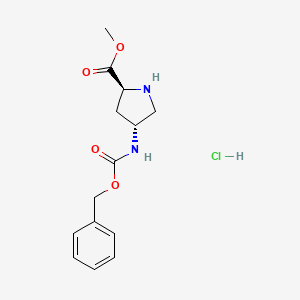
![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)
